molecular formula C10H16 B1216257 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene CAS No. 514-14-7

2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene

Cat. No. B1216257
CAS RN: 514-14-7
M. Wt: 136.23 g/mol
InChI Key: QWEFTWKQGYFNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C10H16 . It is also known as ξ-Fenchene . The average mass of this compound is 136.234 Da .


Molecular Structure Analysis

The molecular structure of “2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving “2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene” are complex and varied. One example is its use in the transition metal-catalyzed dimerization of alkene .

Scientific Research Applications

Chemical Synthesis and Reactivity

2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene, as part of the bicycloheptene family, has been explored in various chemical syntheses and reactions. One study focused on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, which is closely related to 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene. This research demonstrated the formation of diastereomeric cyclopropenes and various other complex reactions involving cyclopropyl groups, highlighting the compound's reactivity and potential applications in organic synthesis (Billups et al., 1996).

Material Science and Polymerization

In material science, particularly in polymer chemistry, 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene has been utilized in the development of cycloaliphatic polyolefins with functional groups. A study by Mathew et al. (1996) demonstrated the successful Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene, to create polyolefins with a range of functional groups. This research opens up possibilities for using these compounds in advanced polymer materials with specific characteristics (Mathew et al., 1996).

Photolithography and Electronic Applications

In the field of photolithography and electronic materials, 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene derivatives have been explored for their potential in creating photoresist materials. Okoroanyanwu et al. (1998) synthesized a series of alicyclic polymers designed for use as 193 nm photoresist materials, utilizing compounds like 2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene. These materials were characterized by their solubility in common organic solvents and a wide range of glass transition temperatures, indicating their potential application in the semiconductor industry (Okoroanyanwu et al., 1998).

properties

IUPAC Name

2,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEFTWKQGYFNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CCC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340444
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

CAS RN

514-14-7
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Reactant of Route 2
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Reactant of Route 3
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Reactant of Route 4
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Reactant of Route 5
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene
Reactant of Route 6
2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene

Citations

For This Compound
1
Citations
周长祥 - 2016 - 武汉: 华中农业大学
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.